An In-depth Technical Guide to 2,4-Diamino-3,5-dimethylthiotoluene (CAS 106264-79-3)
An In-depth Technical Guide to 2,4-Diamino-3,5-dimethylthiotoluene (CAS 106264-79-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diamino-3,5-dimethylthiotoluene, commonly known as Dimethylthiotoluenediamine (DMTDA), is an aromatic diamine primarily utilized as a curing agent and chain extender in polymer systems. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in materials science. While its industrial importance is well-established, this document also addresses the current void of information regarding its biological activity and potential applications in drug development, a crucial consideration for the target audience.
Physicochemical Properties
DMTDA is a light yellow to amber transparent liquid at room temperature. It is a mixture of isomers, predominantly the 2,4- and 2,6-isomers.[1][2] The quantitative physicochemical properties of 2,4-Diamino-3,5-dimethylthiotoluene are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 106264-79-3 | [3][4] |
| Molecular Formula | C₉H₁₄N₂S₂ | [3][5] |
| Molecular Weight | 214.35 g/mol | [5][6] |
| Appearance | Light yellow to amber transparent liquid | [1][2] |
| Boiling Point | 200 °C @ 1.68 mmHg | [2][3] |
| Density | ~1.206 g/cm³ | [2][3] |
| Water Solubility | 162 mg/L @ 20°C (for one isomer) | [3] |
| Refractive Index | ~1.659 | [5][6] |
| Flash Point | 163.4 °C | [2][5] |
| Vapor Pressure | <10 Pa @ 25°C | [3] |
| logP | 2.5 @ 20°C | [3] |
Synthesis
The industrial synthesis of DMTDA typically involves the thioalkylation of 2,4-toluenediamine with dimethyldisulfide (DMDS). This process is outlined in U.S. Patent 5,302,755.
Experimental Protocol: Synthesis of DMTDA
Materials:
-
2,4-toluenediamine
-
Dimethyldisulfide (DMDS)
-
Catalyst (e.g., a Lewis acid or organometallic catalyst)
-
Poly(oxyalkylene)polymer (optional, for catalyst residue handling)
Procedure:
-
A mixture of 2,4-toluenediamine and the catalyst is heated in a reaction vessel under a nitrogen blanket to approximately 150°C.
-
Dimethyldisulfide (DMDS) is added portion-wise to the heated mixture, maintaining the reaction temperature above 140°C.
-
The reaction mixture is held at a temperature between 140°C and 160°C for several hours to ensure the completion of the reaction.
-
Progress of the reaction can be monitored by analyzing samples to determine the relative area percentages of monomethylthiotoluenediamine (MMTDA) and dimethylthiotoluenediamine (DMTDA).
-
Upon completion, the unreacted DMDS is removed by stripping under vacuum.
-
The final product, DMTDA, is then isolated, typically by vacuum distillation, leaving behind the catalyst residue.
Note: The patent suggests that the catalyst residue can be recycled for subsequent batches.
Applications in Materials Science
The primary application of DMTDA is as a curing agent for polyurethane and polyurea elastomers and as a hardener for epoxy resins.[6][7] Its liquid form at room temperature offers processing advantages over solid curing agents.[8]
Role as a Curing Agent
In polyurethane and polyurea systems, the amine groups of DMTDA react with isocyanate groups of a prepolymer. This reaction leads to the formation of urea linkages, extending the polymer chains and creating a cross-linked network. The resulting material exhibits enhanced mechanical properties such as high tensile strength, flexibility, and resistance to abrasion and chemicals.[4][8]
Experimental Protocol: Polyurethane Elastomer Curing
Materials:
-
Polyurethane prepolymer (containing isocyanate groups)
-
DMTDA (curing agent)
-
Mixing and casting equipment
Procedure:
-
The polyurethane prepolymer is prepared and maintained at a suitable processing temperature.
-
DMTDA is mixed with the prepolymer. The stoichiometry (ratio of amine groups to isocyanate groups) is a critical parameter that influences the final properties of the elastomer.
-
The mixture is thoroughly degassed to remove any entrapped air bubbles.
-
The liquid mixture is then cast into a mold and cured at a specific temperature for a predetermined duration.
-
Post-curing at an elevated temperature may be required to achieve optimal physical properties.
Toxicology and Safety
DMTDA is classified as harmful if swallowed and may cause an allergic skin reaction.[3][4][5] It is also very toxic to aquatic life with long-lasting effects.[3][5] When handling this chemical, appropriate personal protective equipment, including gloves and eye protection, should be worn.[3] Work should be conducted in a well-ventilated area.[5]
Spectroscopic Data
Status in Drug Development and Biological Research
Despite a thorough search of scientific literature and chemical databases, there is no information to suggest that 2,4-Diamino-3,5-dimethylthiotoluene has been investigated for any applications in drug development. No studies on its biological activity, mechanism of action in biological systems, or pharmacokinetic properties have been found. Its established applications are currently limited to the field of materials science.
Conclusion
2,4-Diamino-3,5-dimethylthiotoluene is a versatile aromatic diamine with significant industrial applications as a curing agent and chain extender in polymer chemistry. Its physicochemical properties and synthesis are well-documented, primarily in the context of its use in manufacturing high-performance elastomers and resins. However, for professionals in drug development and life sciences, it is crucial to note the current absence of data regarding its biological effects and therapeutic potential. Future research could explore these aspects, but at present, its profile is strictly that of an industrial chemical.
References
- 1. 2,4-Diamino toluene hydrochloride [webbook.nist.gov]
- 2. chinayaruichem.com [chinayaruichem.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. DIMETHYLTHIOTOLUENEDIAMINE (DMTDA) - Ataman Kimya [atamanchemicals.com]
- 7. gantrade.com [gantrade.com]
- 8. johnson-fine.com [johnson-fine.com]
- 9. watson-int.com [watson-int.com]
- 10. 2,4-Diaminotoluene(95-80-7) 1H NMR spectrum [chemicalbook.com]
